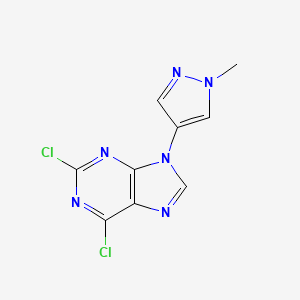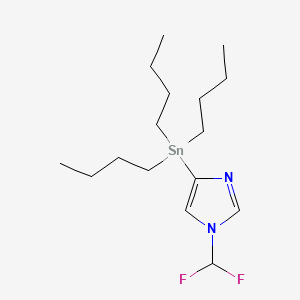
1-(Difluoromethyl)-4-(tributylstannyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-4-(tributylstannyl)-1H-imidazole is a compound that features both difluoromethyl and tributylstannyl groups attached to an imidazole ring
Vorbereitungsmethoden
This method is favored for its mild reaction conditions and good functional group compatibility . The tributylstannyl group can be introduced using standard radical reactions involving tributyltin hydride . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-4-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using tributyltin hydride, which is a good radical reducing agent.
Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by radical chemistry.
Common reagents used in these reactions include tributyltin hydride, difluoromethyl radical precursors, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-4-(tributylstannyl)-1H-imidazole has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving fluorinated molecules.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-4-(tributylstannyl)-1H-imidazole involves the activation of the difluoromethyl group through radical pathways. This activation allows the compound to participate in various chemical reactions, including radical substitutions and reductions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-4-(tributylstannyl)-1H-imidazole can be compared with other similar compounds, such as:
Tributyltin hydride: A commonly used radical reducing agent with similar properties.
Difluoromethylated heterocycles: Compounds that contain difluoromethyl groups and are used in similar applications.
Eigenschaften
Molekularformel |
C16H30F2N2Sn |
|---|---|
Molekulargewicht |
407.1 g/mol |
IUPAC-Name |
tributyl-[1-(difluoromethyl)imidazol-4-yl]stannane |
InChI |
InChI=1S/C4H3F2N2.3C4H9.Sn/c5-4(6)8-2-1-7-3-8;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
QWDGFLCEQYDGMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



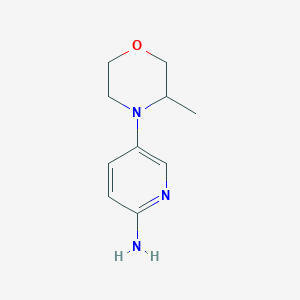
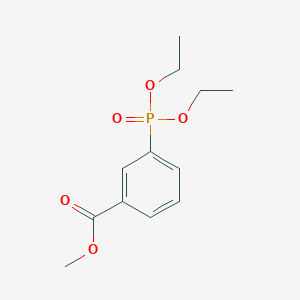
![2-(3-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13690065.png)
![[2-(2,4-Dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B13690066.png)
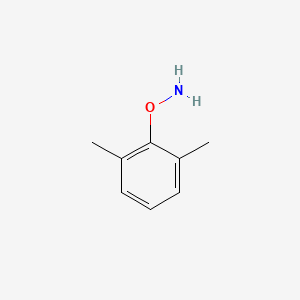

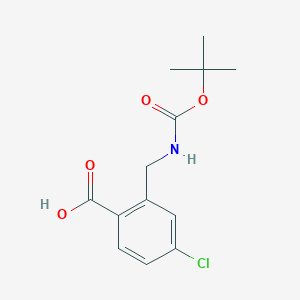
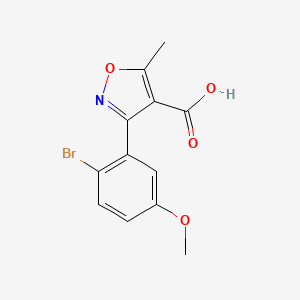
![tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate](/img/structure/B13690095.png)
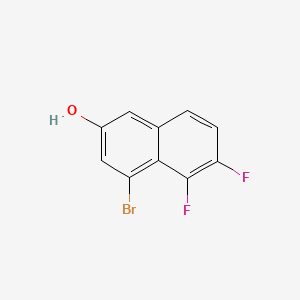
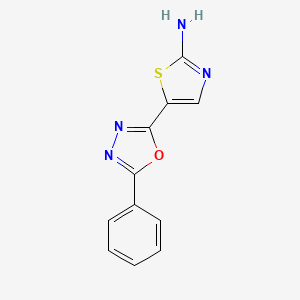
![5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B13690108.png)
